2-Amino-1-(1H-imidazol-1-yl)propan-1-one
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Overview
Description
2-Amino-1-(1H-imidazol-1-yl)propan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1H-imidazol-1-yl)propan-1-one can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones or through the Marckwald synthesis and amino nitrile methods .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound would depend on the desired scale and application, but typically involve the aforementioned synthetic routes with adjustments for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1H-imidazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-1-(1H-imidazol-1-yl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of microbial growth, disruption of cellular processes, and modulation of enzyme activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-(1H-imidazol-1-yl)propan-1-one include other imidazole derivatives such as:
- 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one
- 2-(2-Isopropyl-1H-imidazol-1-yl)ethan-1-amine
- 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine
Uniqueness
What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
92008-49-6 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-1-imidazol-1-ylpropan-1-one |
InChI |
InChI=1S/C6H9N3O/c1-5(7)6(10)9-3-2-8-4-9/h2-5H,7H2,1H3 |
InChI Key |
HGKCXOGRSPTTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C=CN=C1)N |
Origin of Product |
United States |
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